2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-[3-(4-Fluorophenyl)-5-Methyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl]-N-[(2-Methoxyphenyl)Methyl]Acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)-5-Methyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl]-N-[(2-Methoxyphenyl)Methyl]Acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Furochromene Core: This is achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and aldehydes under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.
Attachment of the Methoxyphenyl Group: This is typically done through a nucleophilic substitution reaction using methoxyphenyl halides.
Final Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluorophenyl)-5-Methyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl]-N-[(2-Methoxyphenyl)Methyl]Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(4-Fluorophenyl)-5-Methyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl]-N-[(2-Methoxyphenyl)Methyl]Acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-[3-(4-Fluorophenyl)-5-Methyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl]-N-[(2-Methoxyphenyl)Methyl]Acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that control cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Chlorophenyl)-5-Methyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl]-N-[(2-Methoxyphenyl)Methyl]Acetamide
- 2-[3-(4-Bromophenyl)-5-Methyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl]-N-[(2-Methoxyphenyl)Methyl]Acetamide
Uniqueness
2-[3-(4-Fluorophenyl)-5-Methyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl]-N-[(2-Methoxyphenyl)Methyl]Acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C28H22FNO5 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C28H22FNO5/c1-16-20-11-22-23(17-7-9-19(29)10-8-17)15-34-25(22)13-26(20)35-28(32)21(16)12-27(31)30-14-18-5-3-4-6-24(18)33-2/h3-11,13,15H,12,14H2,1-2H3,(H,30,31) |
InChI Key |
AFKOXCQRJOEONI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CC=C5OC |
Origin of Product |
United States |
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